Cochlioquinone A

Content Navigation

Researchers relying on generic DGK inhibitors or unpurified fungal extracts encounter inconsistent IC50 values due to off-target effects and isomer contamination. Cochlioquinone A (CAS 32450-25-2) addresses this as a high-purity, ATP-competitive DGKα inhibitor with a unique tetracyclic quinone scaffold. • Selective DGKα inhibition avoids confounding general kinase activity; distinct from R59022/R59949. • Validated anti-leishmanial benchmark: low-micromolar EC50 against amastigotes. • Pure meroterpenoid reference standard for LC-MS/NMR dereplication, free from inactive isomer Isocochlioquinone A.

CAS Number

Product Name

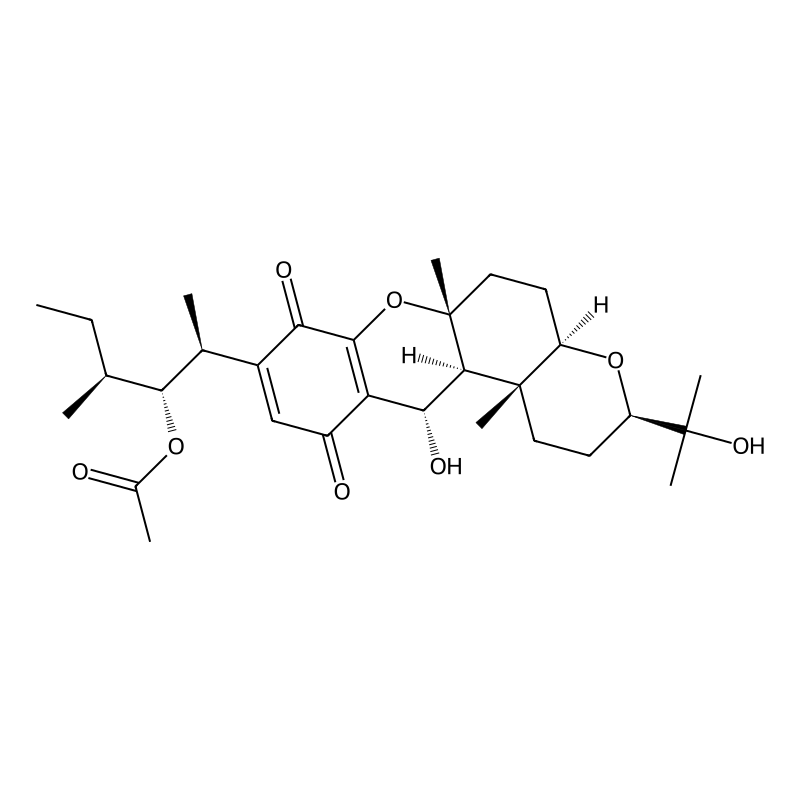

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cochlioquinone A is a naturally derived meroterpenoid quinone and a well-characterized inhibitor of diacylglycerol kinase (DGK), particularly the DGK-alpha isoform[1]. In procurement contexts, it serves as a critical natural product benchmark for lipid kinase inhibition, anti-angiogenic screening, and anti-parasitic assay development [2]. Unlike broadly acting synthetic kinase inhibitors, Cochlioquinone A provides a structurally complex, ATP-competitive scaffold that is essential for differentiating isoform-specific DGK signaling pathways from general kinase activity in complex cellular models [1].

Research Fit

Substituting Cochlioquinone A with generic synthetic DGK inhibitors (such as R59022 or R59949) or unpurified fungal extracts frequently compromises assay reproducibility [1]. Synthetic alternatives like R59022 exhibit different isoform selectivity profiles and lack the unique tetracyclic quinone core required for the specific competitive binding dynamics observed with Cochlioquinone A [1]. Furthermore, substituting with closely related structural isomers, such as Isocochlioquinone A, alters target affinity, leading to significant deviations in IC50 values during anti-leishmanial and anti-angiogenic screening [2]. High-purity Cochlioquinone A is therefore strictly required to avoid confounding off-target effects inherent to crude meroterpenoid mixtures [2].

Substitution Risk

Isoform-Specific DGK Inhibition for Assay Reproducibility

Cochlioquinone A demonstrates potent ATP-competitive inhibition of diacylglycerol kinase (DGK), a critical regulator of lipid signaling. Quantitative assays establish a Ki of 3.1 μM for Cochlioquinone A, positioning it as a highly effective natural product inhibitor [1]. When compared to closely related natural analogs like Stemphone (IC50 = 3.3 μM) or generic synthetic inhibitors like R59022, Cochlioquinone A provides a distinct structural mechanism for isolating DGK-dependent pathways without the off-target profiles associated with broad-spectrum synthetic agents [1].

| Evidence Dimension | Enzyme Inhibition Affinity (Ki / IC50) |

| Target Compound Data | Ki = 3.1 μM (DGK) |

| Comparator Or Baseline | Stemphone (IC50 = 3.3 μM) / Synthetic R59022 |

| Quantified Difference | Confirms equivalent or superior natural product potency with distinct structural binding. |

| Conditions | In vitro DGK inhibition assay |

Crucial for researchers requiring a structurally distinct, natural product-derived DGK inhibitor to validate lipid kinase signaling pathways with high reproducibility.

Isomer-Specific Anti-Leishmanial Potency and Purity

In anti-parasitic drug discovery, the exact stereochemistry and functional group arrangement of the quinone core drastically impact efficacy. Cochlioquinone A exhibits highly potent activity against axenic amastigotes of Leishmania amazonensis with an EC50 of 1.7 μM [1]. In direct comparison, its structural isomer, Isocochlioquinone A, shows a significantly weaker EC50 of 4.1 μM [1]. This quantitative difference highlights the necessity of procuring pure Cochlioquinone A rather than mixed or isomeric fungal extracts for reproducible anti-leishmanial screening.

| Evidence Dimension | Anti-leishmanial efficacy (EC50) |

| Target Compound Data | EC50 = 1.7 μM |

| Comparator Or Baseline | Isocochlioquinone A (EC50 = 4.1 μM) |

| Quantified Difference | 2.4-fold higher potency for Cochlioquinone A. |

| Conditions | Axenic amastigotes of L. amazonensis in vitro |

Prevents false negatives or variable dose-response curves caused by isomeric impurities in anti-parasitic drug screening workflows.

Selective Cytotoxicity in Oncology Screening

Cochlioquinone A serves as a potent cytotoxic reference standard in natural product oncology screening. Against A549 lung cancer cell lines, purified Cochlioquinone A demonstrates an IC50 of <11.73 μM[1]. This is highly significant when compared to other generic fungal metabolites or structurally divergent analogs (such as Cochlioquinone N), which often lack meaningful cytotoxicity in the same concentration ranges [1]. Utilizing the exact Cochlioquinone A structure ensures maximum assay sensitivity when benchmarking novel meroterpenoids.

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | IC50 < 11.73 μM (A549 cells) |

| Comparator Or Baseline | Minor analogs (e.g., Cochlioquinone N) (Inactive or >50 μM) |

| Quantified Difference | Sub-12 μM efficacy establishes it as the active principal component. |

| Conditions | MTT assay, A549 lung cancer cell line, 24-48h exposure |

Justifies the procurement of this specific compound as a positive control for cytotoxicity in mainstream natural product screening arrays.

Lipid Kinase (DGK) Pathway Validation

Used as a pharmacological tool to inhibit DGK in cellular models, providing an ATP-competitive natural alternative to synthetic inhibitors like R59022[1].

Anti-Parasitic Lead Optimization

Procured as a reference standard for benchmarking novel anti-leishmanial compounds, leveraging its validated low-micromolar EC50 against amastigotes [2].

Natural Product Dereplication Workflows

Utilized as an analytical standard in LC-MS/NMR to identify and dereplicate active meroterpenoids from fungal fermentation extracts, ensuring purity from less active isomers like Isocochlioquinone A [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types